

IUPAC name for 2-(hydroxymethyl)benzonitrile.

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzonitrile

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An In-depth Technical Guide to **2-(Hydroxymethyl)benzonitrile**

Abstract

This technical guide provides a comprehensive overview of **2-(hydroxymethyl)benzonitrile**, a bifunctional aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its nomenclature, structural characteristics, physicochemical properties, and detailed synthetic protocols. Furthermore, it covers the compound's reactivity, spectroscopic profile, key applications as a versatile building block, and essential safety and handling procedures. This guide is structured to serve as a practical and authoritative resource, integrating established scientific principles with actionable experimental insights.

Nomenclature and Structural Analysis

The compound with the chemical structure featuring a hydroxymethyl group and a nitrile group at positions 1 and 2 of a benzene ring is systematically named according to IUPAC nomenclature.

- IUPAC Name: **2-(Hydroxymethyl)benzonitrile**
- Synonyms: 2-Cyanobenzyl alcohol, 2-Cyanobenzenemethanol, o-Tolunitrile, a-hydroxy-[1]
- CAS Number: 89942-45-0[1][2]

The structure consists of a benzene ring substituted with a nitrile ($-C\equiv N$) group and a hydroxymethyl ($-CH_2OH$) group at adjacent (ortho) positions. This arrangement of functional groups is key to its reactivity. The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring, while the hydroxymethyl group provides a site for nucleophilic and electrophilic reactions, such as etherification, esterification, or oxidation. The polarity of the molecule is enhanced by the presence of both the nitrile and the hydroxyl moieties, and the latter can participate in hydrogen bonding, which affects its physical properties like melting point and solubility.^[1]

Physicochemical Properties

The physical and chemical properties of **2-(hydroxymethyl)benzonitrile** are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO	^[1] ^[3] ^[4]
Molecular Weight	133.15 g/mol	^[3] ^[4]
Appearance	Solid	^[1] ^[5]
Melting Point	63 - 66 °C	^[5]
Boiling Point	294.7 °C at 760 mmHg	^[5]
Density	1.138 g/cm ³	^[5]
Flash Point	132.3 °C	^[5]
Solubility	Slightly soluble in water, soluble in organic solvents	^[5]
InChI Key	XAASLEJRGFPHEV- UHFFFAOYSA-N	
SMILES	OCc1ccccc1C#N	

Synthesis and Manufacturing

2-(Hydroxymethyl)benzonitrile serves as a valuable intermediate, and its synthesis is of considerable interest. While multiple strategies can be envisioned for its parent compound, benzonitrile, a common and effective laboratory-scale synthesis for substituted benzyl alcohols involves the reduction of the corresponding aldehyde or carboxylic acid. A highly efficient method for preparing 4-(hydroxymethyl)benzonitrile from 4-cyanobenzoic acid has been reported, which can be adapted for the ortho isomer.^[6]

Experimental Protocol: Reduction of 2-Cyanobenzoic Acid

This protocol describes the synthesis of **2-(hydroxymethyl)benzonitrile** via the reduction of 2-cyanobenzoic acid using a borane-tetrahydrofuran complex. This method is chosen for its high yield and mild reaction conditions.

Causality of Experimental Choices:

- **Reagent:** Borane-tetrahydrofuran ($\text{BH}_3\text{-THF}$) is a selective reducing agent that readily reduces carboxylic acids to alcohols without affecting the nitrile group.
- **Catalyst:** Boron trifluoride diethyl etherate ($\text{BF}_3\text{-OEt}_2$) is used to activate the carboxylic acid, facilitating the reduction.
- **Solvent:** Tetrahydrofuran (THF) is an ideal solvent as it is the carrier for the borane reagent and effectively dissolves the starting material.
- **Workup:** The aqueous workup with saturated sodium bicarbonate is necessary to neutralize any remaining acidic species and quench the reaction.

Materials:

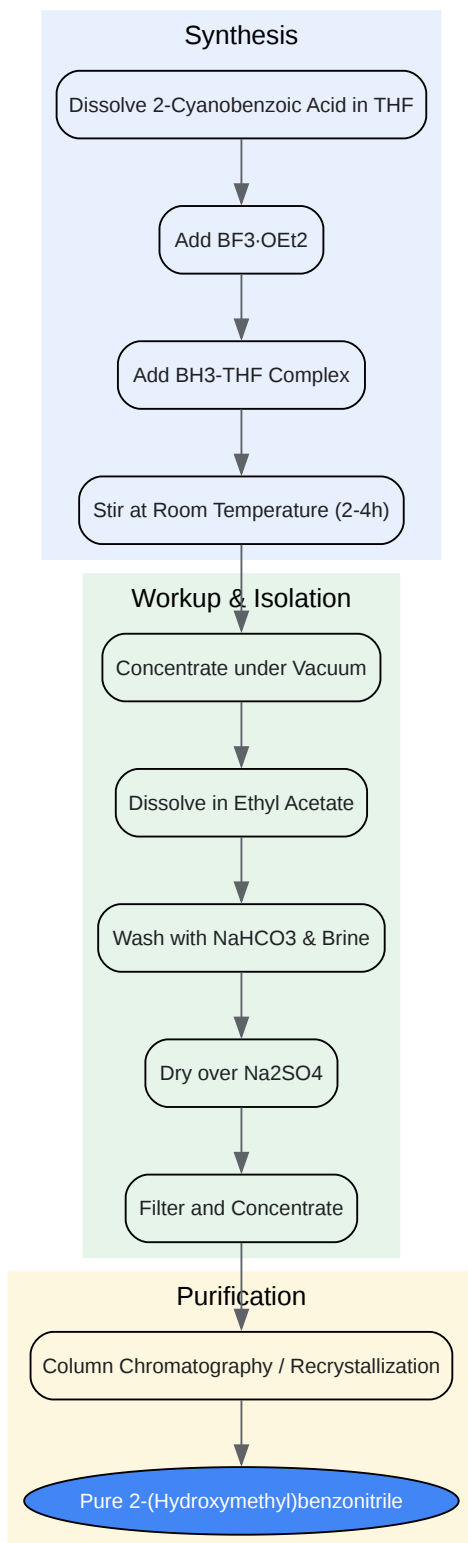
- 2-Cyanobenzoic acid
- Boron trifluoride diethyl etherate ($\text{BF}_3\text{-OEt}_2$)
- Borane-tetrahydrofuran complex (1.0 M solution)
- Tetrahydrofuran (THF), anhydrous

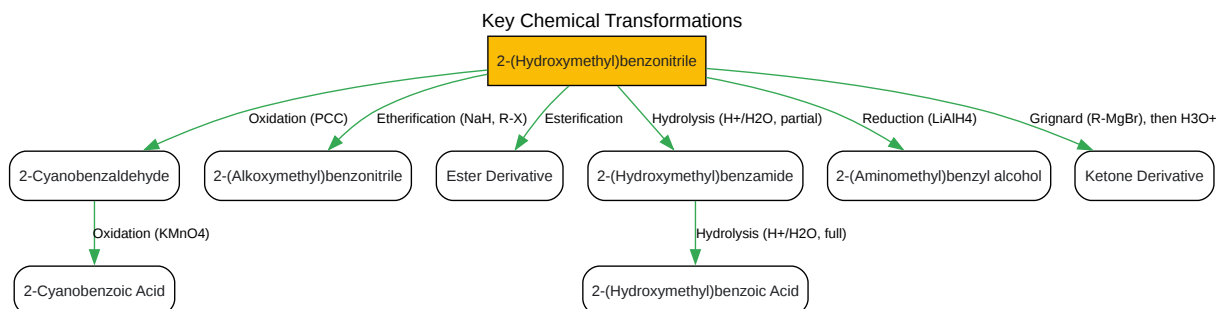
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanobenzoic acid (1.0 eq) in anhydrous THF.
- Slowly add boron trifluoride diethyl etherate (1.0 eq) to the solution.
- Add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture continuously for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under vacuum to remove the THF.
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to afford **2-(hydroxymethyl)benzonitrile** as a white solid.

Workflow: Synthesis and Purification of 2-(Hydroxymethyl)benzonitrile





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